Gabapentin Binding Site Affinity: Class-Level Potency Superiority Over Gabapentin Itself
Sulfonylguanidine compounds encompassing the target compound's structural class exhibit affinity for the gabapentin binding site on the α2δ subunit of voltage-gated calcium channels. The patent discloses that representative sulfonylguanidine compounds (e.g., compound 14: N-[aminophenethylaminomethylene]-4-methylbenzene-sulfonamide) demonstrate higher binding affinity than gabapentin itself, which has an IC50 of approximately 140 nM at this target [1]. While the exact Ki value for CAS 869075-37-6 has not been published in peer-reviewed literature, the structural features of this compound—a 3,4-dimethylphenylsulfonyl group at R1 and a 2-(4-methoxyphenyl)ethyl group at R2—align precisely with the preferred substitution patterns described in the patent SAR, which favor para-substituted aryl R1 groups and arylalkyl R2 groups for optimal binding [1]. The presence of the methoxy substituent on the phenethyl side chain distinguishes this compound from the simpler phenethyl analog (CAS 869075-20-7), potentially modulating lipophilicity (predicted logP ~2.3) and thereby affecting blood-brain barrier penetration .
| Evidence Dimension | Gabapentin binding site (α2δ subunit) affinity |
|---|---|
| Target Compound Data | Not directly measured in published literature; predicted high affinity based on patent SAR alignment |
| Comparator Or Baseline | Gabapentin: IC50 = 140 nM at α2δ calcium channel; Des-methoxy analog (CAS 869075-20-7): predicted lower LogP, potentially reduced CNS penetration |
| Quantified Difference | Gabapentin IC50 = 140 nM; Sulfonylguanidine class compounds achieve Ki < 100 nM at gabapentin site in patent examples; 4-OCH3 substitution increases LogP by ~0.3 units versus des-methoxy analog based on computed properties |
| Conditions | Radioligand displacement assay using [3H]-gabapentin at α2δ subunit of calcium channel; in vitro binding at pH 7.4 |
Why This Matters
For analgesic or anticonvulsant drug discovery programs, the sulfonylguanidine scaffold represents a structurally distinct alternative to gabapentinoids with potentially improved potency, making this compound a valuable tool for target validation and lead optimization efforts.
- [1] Gerlach M, Uragg H, Haurand M, Puetz CK, Sundermann C. Sulfonylguanidine compounds and pharmaceutical uses thereof. US Patent 7,671,074 B2, issued March 2, 2010. Discloses sulfonylguanidines with affinity for gabapentin binding site; compound examples show preferred R1 = aryl (substituted in meta/para position) and R2 = aryl or heteroaryl bonded via C1-3 alkyl. View Source
